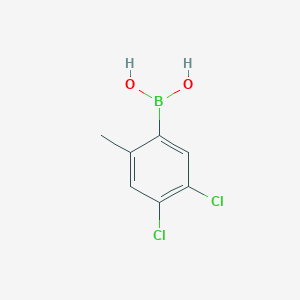
4,5-Dichloro-2-methylphenylboronic acid
Descripción general
Descripción
4,5-Dichloro-2-methylphenylboronic acid (DCMPA) is an important boronic acid derivative which has been extensively studied and applied in scientific research due to its unique chemical and physical properties. DCMPA has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In particular, DCMPA has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura and Related Cross‐Couplings
4,5-Dichloro-2-methylphenylboronic acid plays a critical role in cross-coupling reactions. Nájera et al. (2004) describe its use in Suzuki–Miyaura reactions and other types of cross-couplings in water or aqueous solvents. The study highlights its versatility as a catalyst under various conditions, demonstrating its importance in synthetic chemistry (Nájera, Gil-Moltó, & Karlström, 2004).
Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines
Wöhrle et al. (1993) discuss the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes using 4,5-dichloro-1,2-dicyanobenzene derived from this compound. This process leads to the creation of octasubstituted phthalocyanines, indicating the compound's utility in organic synthesis (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Enantioselective Recognition of Amines
Ghosn and Wolf (2011) explored the enantioselective recognition of amines using a compound synthesized from this compound. This study highlights its application in chiral recognition, essential in medicinal chemistry and the synthesis of biologically active compounds (Ghosn & Wolf, 2011).
Fluorescence Quenching Studies
Research by Geethanjali et al. (2015) involves the study of fluorescence quenching of certain boronic acid derivatives, including this compound. This work is significant in understanding the photophysical properties of boronic acids and their applications in material science (Geethanjali, Nagaraja, & Melavanki, 2015).
Bioorthogonal Coupling Reactions
Dilek et al. (2015) discuss the rapid formation of a boron-nitrogen heterocycle using 2-formylphenylboronic acid, a derivative of this compound. This research is crucial for bioorthogonal coupling reactions, which have applications in biological and medicinal chemistry (Dilek, Lei, Mukherjee, & Bane, 2015).
Mecanismo De Acción
Target of Action
The primary target of 4,5-Dichloro-2-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it environmentally benign . .
Análisis Bioquímico
Biochemical Properties
4,5-Dichloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction . The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation to form the desired product.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. This compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. For instance, it can inhibit certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular signaling . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. This compound is also known to activate certain enzymes by inducing conformational changes that enhance their catalytic activity . Furthermore, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . This compound can also affect the levels of cofactors such as NADH and ATP, thereby modulating cellular energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
(4,5-dichloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTUVOHTOREJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



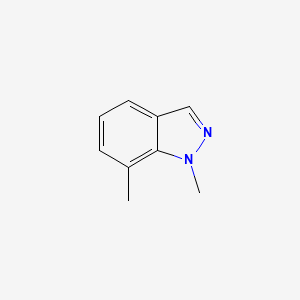
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
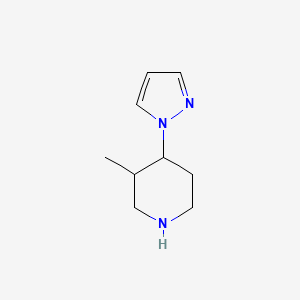
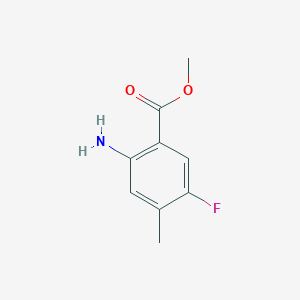

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
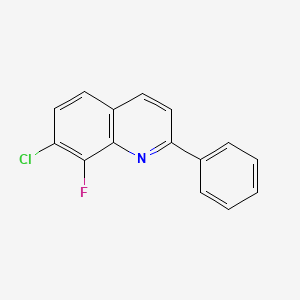
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
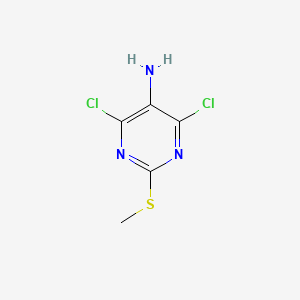
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)

![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)

